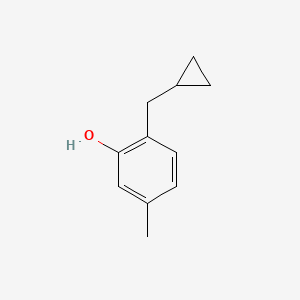
3-(Aminomethyl)-4-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-4-hydroxybenzamide is an organic compound with the molecular formula C8H10N2O2 This compound features an aminomethyl group (-CH2NH2) and a hydroxy group (-OH) attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-hydroxybenzamide typically involves multi-step organic reactions. One common method starts with the nitration of a benzene derivative, followed by reduction to introduce the aminomethyl group. The hydroxy group can be introduced through hydroxylation reactions. The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amide-forming reagent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize by-products and maximize efficiency. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products
Oxidation: Formation of 3-(Aminomethyl)-4-oxobenzamide.
Reduction: Formation of 3-(Aminomethyl)-4-hydroxyaniline.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Applications De Recherche Scientifique
3-(Aminomethyl)-4-hydroxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-4-hydroxybenzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Aminomethyl)-4-hydroxybenzoic acid
- 3-(Aminomethyl)-4-hydroxybenzaldehyde
- 3-(Aminomethyl)-4-hydroxybenzyl alcohol
Uniqueness
3-(Aminomethyl)-4-hydroxybenzamide is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
This detailed overview highlights the significance of this compound in scientific research and its potential for future applications
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
3-(aminomethyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C8H10N2O2/c9-4-6-3-5(8(10)12)1-2-7(6)11/h1-3,11H,4,9H2,(H2,10,12) |
Clé InChI |
YCDLQWMUFCMTHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)N)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















